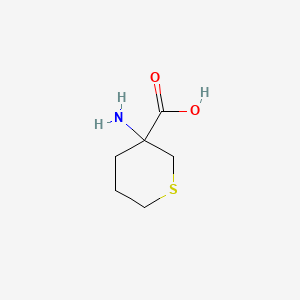

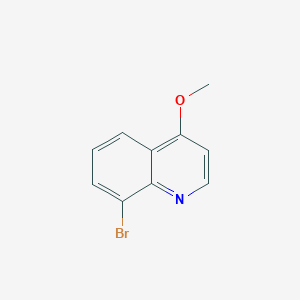

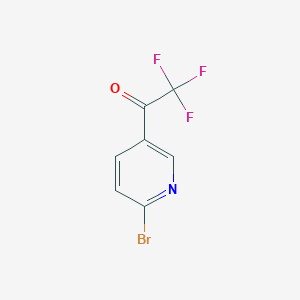

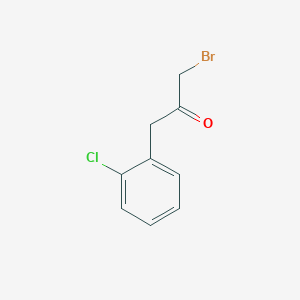

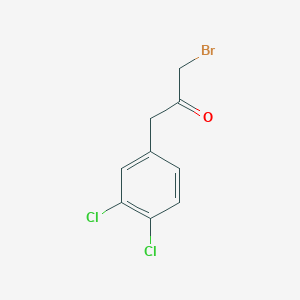

![molecular formula C12H19ClN2O2S B1523718 2-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanaminhydrochlorid CAS No. 1224170-51-7](/img/structure/B1523718.png)

2-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanaminhydrochlorid

Übersicht

Beschreibung

“2-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanamine hydrochloride” is a chemical compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through various methods. One common approach is ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The pyrrolidine ring in the molecule contributes to its three-dimensional structure due to the non-planarity of the ring . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates, due to the different binding mode to enantioselective proteins .Wissenschaftliche Forschungsanwendungen

Antibakterielle Anwendungen

Sulfonamide, zu denen auch Verbindungen ähnlich dem 2-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanaminhydrochlorid gehören, weisen nachweislich signifikante antibakterielle Eigenschaften auf. Diese Verbindungen können das Wachstum von Bakterien hemmen, indem sie deren Fähigkeit zur Produktion von Folsäure beeinträchtigen, die für die bakterielle DNA-Synthese und Zellteilung unerlässlich ist .

Antifungal Anwendungen

Neben antibakteriellen Eigenschaften zeigen Sulfonamide auch antifungale Aktivität. Sie können zur Behandlung von Pilzinfektionen eingesetzt werden, indem sie die Synthese von Tetrahydrofolsäure stören, einer Form von Folsäure, die Pilze für die Nukleinsäure- und Proteinsynthese benötigen .

Insulin-freisetzende Anwendungen

Es wurde gezeigt, dass einige Sulfonamide Insulin-freisetzende Aktivitäten besitzen, was bei der Behandlung von Diabetes von Vorteil sein könnte. Diese Verbindungen können die Bauchspeicheldrüse zur Insulinproduktion anregen und so zur Regulierung des Blutzuckerspiegels beitragen .

Kohlenhydratase-hemmende Anwendungen

Sulfonamide sind bekannte Kohlenhydratase-Hemmer und werden in medizinischen Anwendungen eingesetzt, um Erkrankungen wie Glaukom, Epilepsie und Höhenkrankheit zu behandeln, indem sie die Produktion von Kammerwasser reduzieren oder den Elektrolythaushalt regulieren .

Hypoglykämische Anwendungen

Die hypoglykämische Aktivität von Sulfonamiden macht sie zu Kandidaten für die Behandlung von Hyperglykämie und Typ-2-Diabetes, indem sie den Blutzuckerspiegel durch verschiedene Mechanismen senken .

Anästhetische Anwendungen

Sulfonamidverbindungen wurden als Anästhetika eingesetzt, da sie die Fähigkeit besitzen, eine Empfindungslosigkeit oder Bewusstlosigkeit herbeizuführen, was bei chirurgischen Eingriffen genutzt werden kann .

Entzündungshemmende Anwendungen

Diese Verbindungen zeigen auch entzündungshemmende Eigenschaften, was sie bei der Behandlung entzündlicher Erkrankungen nützlich macht, indem sie Entzündungen reduzieren und Schmerzen lindern .

Antikarzinogene Anwendungen

Untersuchungen haben gezeigt, dass Sulfonamide möglicherweise antikarzinogene Aktivitäten besitzen, was auf einen möglichen Einsatz in der Krebsprävention oder -therapie hindeutet, indem sie das Wachstum von Krebszellen hemmen oder Apoptose induzieren .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Compounds with a pyrrolidine ring, like this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .

Biochemical Pathways

The pyrrolidine ring and its derivatives are known to influence various biological activities .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Action Environment

The non-planarity of the pyrrolidine ring—a phenomenon called “pseudorotation”—increases the three-dimensional (3d) coverage of the molecule, which could potentially influence its action in different environments .

Biochemische Analyse

Biochemical Properties

2-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanamine hydrochloride plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. The pyrrolidine ring in this compound allows it to bind selectively to certain enzymes, potentially inhibiting or activating their functions. For example, it has been shown to interact with enzymes involved in detoxification and clearance of toxic substances from the body . Additionally, the compound’s sulfonyl group can form strong interactions with amino acid residues in proteins, further influencing biochemical pathways.

Cellular Effects

The effects of 2-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanamine hydrochloride on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of proteins involved in stress responses and antidepressant-like effects in animal models . By affecting these pathways, the compound can alter cellular functions, potentially leading to therapeutic benefits or adverse effects depending on the context.

Molecular Mechanism

At the molecular level, 2-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanamine hydrochloride exerts its effects through specific binding interactions with biomolecules. The pyrrolidine ring allows the compound to fit into enzyme active sites, either inhibiting or activating their functions. Additionally, the sulfonyl group can form hydrogen bonds with amino acid residues, stabilizing the compound-enzyme complex. These interactions can lead to changes in gene expression and enzyme activity, ultimately affecting cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanamine hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of 2-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanamine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as antidepressant-like activity and modulation of stress responses . At higher doses, toxic or adverse effects can occur, including potential damage to cellular structures and disruption of metabolic pathways. Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in potential therapeutic applications.

Metabolic Pathways

2-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanamine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interactions with detoxification enzymes can influence the clearance of toxic substances from the body . Additionally, its effects on metabolic pathways can lead to changes in the levels of specific metabolites, further impacting cellular function.

Transport and Distribution

Within cells and tissues, 2-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanamine hydrochloride is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . Understanding the transport and distribution mechanisms is essential for determining the compound’s bioavailability and potential therapeutic effects.

Subcellular Localization

The subcellular localization of 2-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanamine hydrochloride plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms can influence the compound’s interactions with biomolecules and its overall efficacy in biochemical reactions.

Eigenschaften

IUPAC Name |

2-(4-pyrrolidin-1-ylsulfonylphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2S.ClH/c13-8-7-11-3-5-12(6-4-11)17(15,16)14-9-1-2-10-14;/h3-6H,1-2,7-10,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVVDJPBHXFTCSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

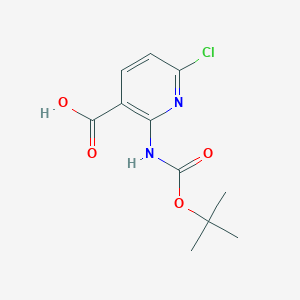

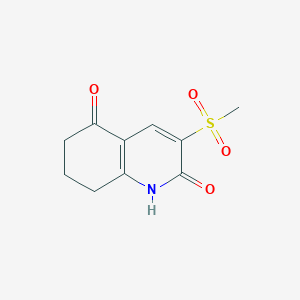

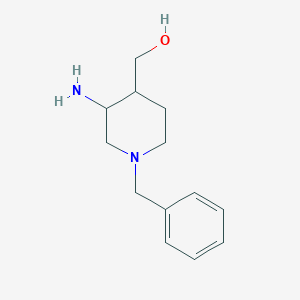

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1523643.png)